

# Physicochemical characteristics of Reactive Red 76

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## Compound of Interest

Compound Name: Reactive red 76

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An In-Depth Technical Guide to the Physicochemical Characteristics of **Reactive Red 76**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Reactive Red 76** (CAS No. 12270-84-7) is a synthetic monoazo dye known for its application in the textile industry for coloring cellulosic fibers.[1] Its classification as a reactive dye signifies its ability to form strong, covalent bonds with the substrate, resulting in excellent color fastness. [1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Reactive Red 76**, detailing its chemical and physical properties, spectral data, and analytical methodologies for its characterization. It also covers synthesis pathways, degradation mechanisms, and performance properties, serving as a critical resource for professionals in research and development.

## Chemical and Physical Properties

**Reactive Red 76** is an organic compound belonging to the azo class of dyes.[2] While it is identified by the CAS Number 12270-84-7, a definitive, publicly verified chemical structure, molecular formula, and molecular weight are not consistently available across chemical databases.[3][4] One source suggests a molecular formula of  $C_{10}H_{15}N_5O$ , though this is atypical for a reactive dye and should be treated with caution.[1] Like other reactive dyes, its solubility in water is attributed to the presence of sulfonic acid groups in its structure, though specific quantitative data is not readily available.[5]

Table 1: Summary of Physicochemical Identifiers for **Reactive Red 76**

Property	Value/Description	Citation(s)
Chemical Name	Reactive Red 76	[3]
CAS Number	12270-84-7	[1][3][4]
Molecular Class	Azo Dye	[2]
Appearance	Colourful red with a blue light hue.	[2]
Solubility	Generally soluble in water; solubility of reactive dyes can range from 100-400 g/L depending on structure.	[5]
Molecular Formula	Data not consistently available. One source reports <chem>C10H15N5O</chem> .	[1][2][4]
Molecular Weight	Data not consistently available.	[1][2][4]

## Spectral Characteristics

The spectral properties of **Reactive Red 76** are fundamental for its identification, quantification, and the study of its degradation. The key characteristics are derived from UV-Visible and Fourier-Transform Infrared spectroscopy.

### UV-Visible (UV-Vis) Spectroscopy

The vibrant color of **Reactive Red 76** is due to its chromophoric azo group ( $-N=N-$ ), which causes strong absorption in the visible region of the electromagnetic spectrum.[6] The maximum absorption wavelength ( $\lambda_{max}$ ) is a key identifier, though the specific value for **Reactive Red 76** is not explicitly documented. For comparison, similar reactive red azo dyes exhibit a  $\lambda_{max}$  in the range of 496 nm to 512 nm.[7][8] UV-Vis spectroscopy is the primary method for determining dye concentration in solution, based on the Beer-Lambert Law, and for monitoring decolorization during degradation studies.[6]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within the dye molecule. While a specific spectrum for **Reactive Red 76** is not available, the expected characteristic absorption bands for a typical azo reactive dye are well-established.<sup>[9]</sup>

Table 2: Expected FTIR Spectral Bands for a Reactive Azo Dye

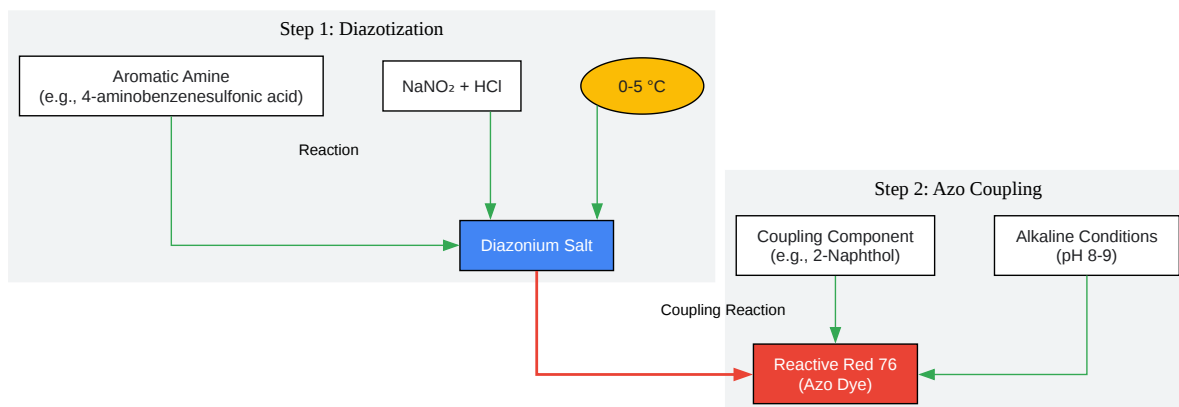
Wavenumber Range (cm <sup>-1</sup> )	Functional Group Assignment	Citation(s)
3400 - 3309	-OH and -NH stretching vibrations	<sup>[9]</sup>
1643 - 1604	-C=O stretching (if present in the quinazoline structure)	<sup>[9]</sup>
1458 - 1411	-N=N- azo group stretching	<sup>[9]</sup>
1382 - 1049	-C-N stretching	<sup>[9]</sup>
1141 - 1010	-S=O stretching from sulfonate groups (SO <sub>3</sub> <sup>-</sup> )	<sup>[9]</sup>
925 - 56	-C-Cl stretching (if a chlorotriazine reactive group is present)	<sup>[9]</sup>

## Synthesis and Reactivity

The synthesis of azo dyes like **Reactive Red 76** follows a well-defined two-step chemical process involving diazotization and an azo coupling reaction.<sup>[1][6]</sup>

- **Diazotization:** An aromatic primary amine, such as 4-aminobenzenesulfonic acid, is treated with sodium nitrite in a cold (0-5°C), acidic solution (e.g., hydrochloric acid). This reaction converts the amine group into a highly reactive diazonium salt.<sup>[1]</sup>
- **Azo Coupling:** The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component, such as a naphthol derivative (e.g., 2-naphthol).

This electrophilic aromatic substitution reaction is typically carried out under alkaline conditions (pH 8-9) to form the stable azo dye.[1]



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**Caption:** Generalized synthesis pathway for **Reactive Red 76**.

## Experimental Protocols and Analytical Methodologies

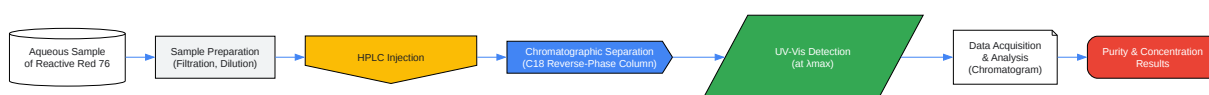
The quality control, purity analysis, and quantitative determination of **Reactive Red 76** rely on several advanced analytical techniques.

### High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for assessing the purity of **Reactive Red 76** and separating it from precursors, isomers, and hydrolyzed forms.[1]

- Objective: To quantify the concentration and determine the purity of the dye.

- Typical Protocol:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
  - Mobile Phase: An optimized gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
  - Detection: UV-Vis detector set to the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of the dye (e.g., in the 490-520 nm range).
  - Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard, creating a calibration curve.



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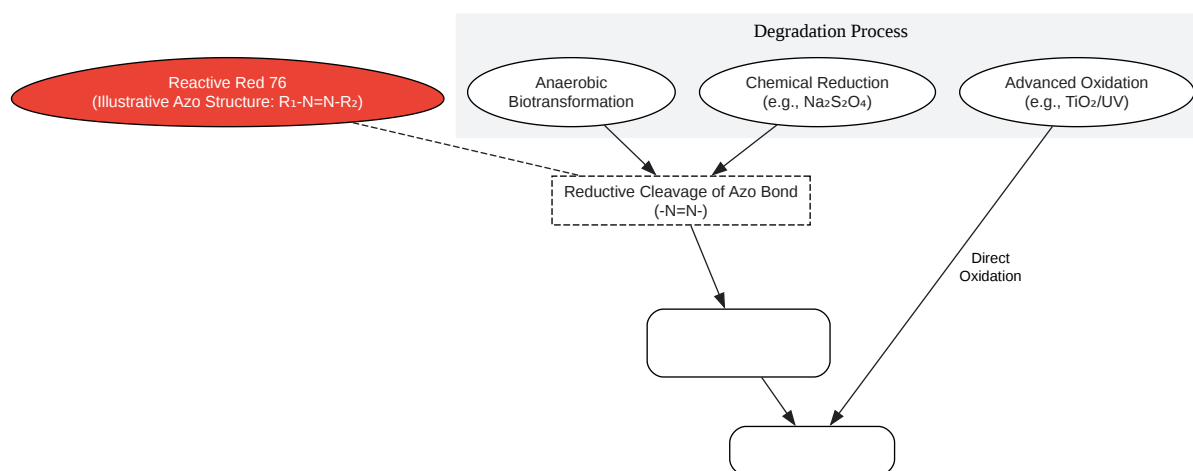
**Caption:** Standard experimental workflow for HPLC analysis.

## Degradation and Stability Analysis

The environmental persistence and degradation of **Reactive Red 76** are significant areas of research. The primary degradation mechanism involves the cleavage of the azo bond.

- **Biological Degradation:** Under anaerobic conditions, microorganisms can enzymatically cleave the azo bond, a process known as azoreduction. This results in the decolorization of the dye and the formation of aromatic amines, which may require subsequent aerobic degradation to be fully mineralized.<sup>[6]</sup>
- **Chemical Reduction:** The azo bond can be chemically cleaved using reducing agents like sodium dithionite or tin(II) chloride ( $\text{SnCl}_2$ ).<sup>[1]</sup> This method is often used in analytical procedures to break down matrix-bound dyes for subsequent analysis of the resulting amines by techniques like LC-MS/MS.

- Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using  $\text{TiO}_2$  under solar or UV irradiation, have been shown to be effective in degrading the dye structure.[6]



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**Caption:** Key degradation pathways for **Reactive Red 76**.

## Application and Performance Properties

As a dye for textiles, the fastness properties of **Reactive Red 76** are critical performance indicators, measuring its resistance to fading or bleeding under various conditions.

Table 3: Fastness Properties of **Reactive Red 76**

Fastness Test	Performance Rating (ISO Scale 1-5)	Citation(s)
Light Fastness	4	[1][2]
Washing (Soaping) Fastness	4	[1][2]
Perspiration Fastness	4 - 5	[1][2]
Hypochlorite (Chlorine) Bleach Resistance	2	[1]
Oxygen Bleaching	4	[2]

(Note: A higher rating indicates better fastness.)

## Conclusion

**Reactive Red 76** is a commercially important azo dye whose properties are characteristic of its class. While a definitive public structure remains elusive, its behavior can be reliably predicted and analyzed through established spectroscopic and chromatographic methods. Its synthesis follows the standard diazotization and coupling pathway, and its degradation is primarily initiated by the reductive cleavage of the azo bond. The dye exhibits good to excellent fastness properties for light, washing, and perspiration, making it suitable for its intended applications in the textile industry. This guide consolidates the available technical data to provide a foundational understanding for researchers and industry professionals.

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